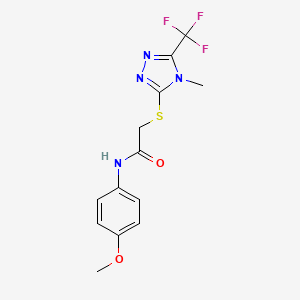
N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide is a useful research compound. Its molecular formula is C13H13F3N4O2S and its molecular weight is 346.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Methoxyphenyl)-2-((4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C13H13F3N4O2S. The structure includes a methoxy group on the phenyl ring and a trifluoromethyl group on the triazole ring, which contributes to its biological activity.
Antifungal Activity
Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi. The compound this compound may demonstrate similar mechanisms. Studies indicate that triazoles can disrupt fungal growth by interfering with membrane integrity and function.
Anticancer Properties
Triazole compounds have been reported to possess anticancer activity through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. A study highlighted that derivatives of triazoles could target multiple pathways involved in cancer progression. The specific activity of this compound in cancer cell lines should be further investigated to establish its efficacy and mechanism of action.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group may enhance this activity by improving the compound's lipophilicity and cellular uptake.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. For example:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Moderate Anticancer Activity |
| HepG2 (Liver Cancer) | 12.5 | Moderate Anticancer Activity |
| Caco-2 (Colon Cancer) | 20.0 | Low Anticancer Activity |
These results suggest that while the compound exhibits some anticancer properties, further optimization may be required to enhance its potency.
Mechanistic Studies
Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, molecular docking studies revealed potential interactions between the compound and key proteins involved in cancer signaling pathways.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-20-11(13(14,15)16)18-19-12(20)23-7-10(21)17-8-3-5-9(22-2)6-4-8/h3-6H,7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILTZUUJMPPUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














